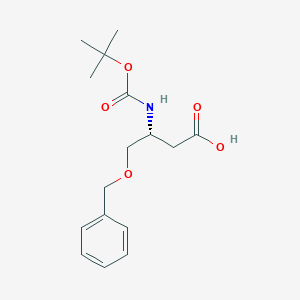

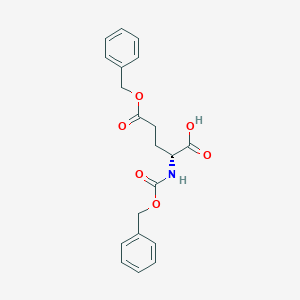

Boc-O-benzyl-L-beta-homoserine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

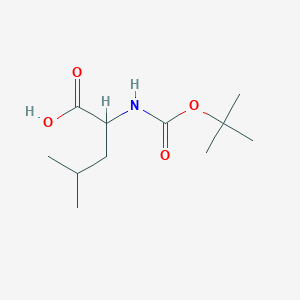

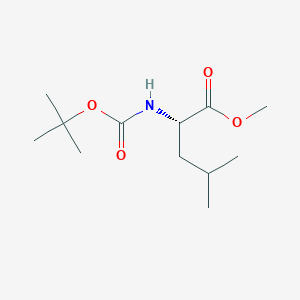

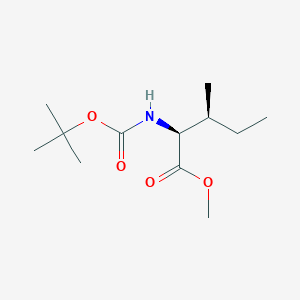

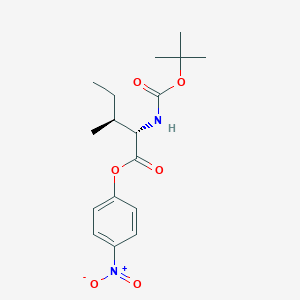

Boc-O-benzyl-L-beta-homoserine, also known as Boc-β-Homoser(Bzl)-OH, is a compound with the empirical formula C16H23NO5 and a molecular weight of 309.36 . It is used as a building block for the synthesis of L-β-homoserine-derived β 2,3 -amino acids by β-alkylation and peptides containing these amino acids .

Molecular Structure Analysis

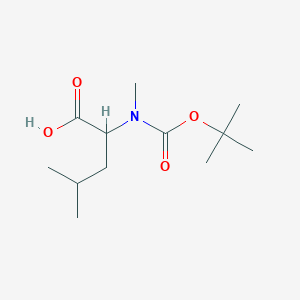

The molecular structure of Boc-O-benzyl-L-beta-homoserine can be represented by the SMILES stringCC(C)(C)OC(=O)NC@@HCC(O)=O . This indicates that the molecule contains a tert-butoxycarbonyl (Boc) group, a benzyl group, and a beta-homoserine group. Physical And Chemical Properties Analysis

Boc-O-benzyl-L-beta-homoserine is a white powder or crystal . It has a density of 1.154 g/cm3 , and a boiling point of 480.5ºC at 760mmHg . Its optical activity is [α]20/D +22.0±1.0°, c = 1 in methanol .Aplicaciones Científicas De Investigación

-

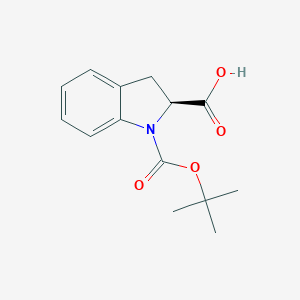

Dual Protection of Amino Functions

- Application : This compound can be used for the dual protection of amino functions, particularly in the synthesis of multifunctional targets .

- Method : The Boc-group (tert-butyl carbamate) is used for the protection of the amino function. This results in products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Results : The use of Boc-groups facilitates the cleavage due to mutual interaction between two protecting groups on the same nitrogen .

-

Synthesis of L-β-homoserine-derived β 2,3 -amino acids

- Application : Boc-O-benzyl-L-beta-homoserine is used as a building block for the synthesis of L-β-homoserine-derived β 2,3 -amino acids .

- Method : The compound is used in β-alkylation processes to produce peptides containing these amino acids .

- Results : The resulting β 2,3 -amino acids can be used in various biochemical applications .

-

Chromatography or Mass Spectrometry

- Application : This compound could potentially be used in chromatography or mass spectrometry applications .

- Method : The specific methods of application would depend on the exact experimental setup and the objectives of the research .

- Results : The results obtained can vary depending on the exact experimental conditions .

-

Peptide Synthesis

Propiedades

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSXKDBZQDOLAL-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-O-benzyl-L-beta-homoserine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)